N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-8-15(17-13(3)19)4-5-16(11)23(20,21)18-12(2)9-14-6-7-22-10-14/h4-8,10,12,18H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKMJPBAVBKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 320.40 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the furan ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 512 µg/mL, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 128 |
| Compound B | Escherichia coli | 256 |
| This compound | Staphylococcus aureus | TBD |
Anticancer Activity
The anticancer properties of furan-based compounds have been explored in various studies. The sulfonamide moiety in this compound is believed to play a crucial role in inhibiting tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 30 µM .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 15 |
| Compound D | MCF7 | 25 |
| This compound | A549 | TBD |
The biological activity of this compound can be attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes critical for microbial growth and cancer cell proliferation. The furan ring may also contribute to its interaction with biological receptors, enhancing its overall efficacy.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. By blocking this enzyme, the compound disrupts essential metabolic processes, leading to bacterial cell death.
Case Studies
A recent study focused on synthesizing and testing various furan derivatives for their antimicrobial and anticancer properties. Among these, this compound was highlighted for its promising results against Staphylococcus aureus and several cancer cell lines. The study concluded that further optimization could enhance the compound's potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
